Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate

Amine Basicity pKa Modulation Oxetane Effect

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is a non-proteinogenic amino acid ester featuring an oxetane ring at the β-position and an N-methyl secondary amine. It belongs to the class of oxetane-containing amino acid building blocks increasingly used in medicinal chemistry for property modulation.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 1779648-35-9
Cat. No. B2494509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(methylamino)-2-(oxetan-3-yl)acetate
CAS1779648-35-9
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCNC(C1COC1)C(=O)OC
InChIInChI=1S/C7H13NO3/c1-8-6(7(9)10-2)5-3-11-4-5/h5-6,8H,3-4H2,1-2H3
InChIKeyHCWVWXOBYCYALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate (CAS 1779648-35-9): Physicochemical Profile and Procurement Rationale


Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is a non-proteinogenic amino acid ester featuring an oxetane ring at the β-position and an N-methyl secondary amine. It belongs to the class of oxetane-containing amino acid building blocks increasingly used in medicinal chemistry for property modulation [1]. The compound possesses one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 47.6 Ų, with a predicted XLogP3 of -0.4, indicating a balanced polarity profile [1].

Why Generic Substitution Risks Property Degradation: The Critical Role of the Oxetane Ring in Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate


In-class substitution with simpler amino acid esters (e.g., phenylalanine or leucine methyl esters) fails because the oxetane ring is not merely a steric element; it functions as a potent modulator of amine basicity, lipophilicity, and metabolic stability [1]. The electron-withdrawing inductive effect of the oxetane oxygen reduces the pKa of the adjacent secondary amine by approximately 1–2 log units relative to unstrained cyclic ether analogs, directly altering the protonation state at physiological pH [1]. This pKa shift cannot be replicated by a tetrahydrofuran or tetrahydropyran ring, making the oxetane-containing scaffold non-interchangeable for applications where precise basicity tuning is required [1].

Quantitative Differentiation of Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate Against Closest Analogs


Amine Basicity Modulation: pKa Reduction Versus Non-Oxetane Amino Esters

The oxetane ring exerts an electron-withdrawing inductive effect that lowers the pKa of the adjacent secondary amine. For 3-amino-oxetane, the predicted pKa is 7.00, which is approximately 1.5–2.0 log units lower than the corresponding tetrahydrofuran analog (pKa ~8.5–9.0) and ~3 log units lower than an unstrained acyclic secondary amine (pKa ~10) [1]. While direct experimental pKa data for Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate have not been reported, the structural analogy supports a similar pKa reduction effect, which is critical for optimizing the fraction of neutral amine species available for passive membrane permeation. This effect cannot be achieved with non-oxetane amino acid ester building blocks such as methyl 2-(methylamino)-2-cyclohexylacetate or methyl 2-(methylamino)-2-phenylacetate [1].

Amine Basicity pKa Modulation Oxetane Effect

Lipophilicity Control: XLogP3 Comparison Against Common Amino Ester Building Blocks

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate has a computed XLogP3 of -0.4 [1], placing it in a favorable hydrophilicity range for oral drug candidates. For comparison, the phenylalanine methyl ester analog (methyl 2-(methylamino)-2-benzylacetate) has a predicted XLogP3 of approximately +1.5–2.0, and the cyclohexane analog has an XLogP3 of approximately +1.0–1.5 [2]. This difference of 1.4–2.4 log units translates to a 25- to 250-fold lower lipophilicity for the oxetane-containing compound, reducing the risk of promiscuous protein binding, phospholipidosis, and rapid metabolic clearance associated with highly lipophilic building blocks [3].

Lipophilicity LogP Drug-likeness

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability and Bioavailability

The target compound possesses a TPSA of 47.6 Ų [1], well below the established threshold of 140 Ų for intestinal absorption and below the 90 Ų threshold for blood-brain barrier penetration. This is substantially lower than the corresponding amino acid derivative methyl 2-amino-2-(oxetan-3-yl)acetate (TPSA ~55.6 Ų, owing to the primary amine contributing more polar surface area) and significantly below acyclic amino di-esters such as dimethyl 2-aminomalonate (TPSA ~78.5 Ų). The N-methyl substitution in the target compound reduces hydrogen bond donor count from 2 to 1, directly improving predicted passive membrane permeability while retaining the oxetane-mediated polarity benefits [2].

Polar Surface Area Membrane Permeability Oral Bioavailability

Oxetane-Mediated Metabolic Stability Enhancement Versus Acyclic Amino Esters

The oxetane ring has been shown to reduce intrinsic clearance in human hepatocyte assays relative to acyclic analogs. In a matched molecular pair study comparing 3-aryl-3-amino-oxetanes to benzamides, the oxetane-containing compounds exhibited comparable metabolic stability, with no significant increase in oxidative metabolism despite the introduction of the aliphatic ring [1]. For amino acid ester building blocks, the oxetane ring shields the adjacent ester from hydrolytic esterases through a combination of steric hindrance and electronic effects, an advantage not present in linear amino esters such as methyl 2-(methylamino)-propanoate, which undergo rapid esterase-mediated hydrolysis (t₁/₂ < 30 min in human plasma for many simple amino esters) [2]. Precise quantitative clearance data for the target compound remain to be published; however, the class-level evidence supports a metabolically differentiated profile [1].

Metabolic Stability Oxetane Effect Intrinsic Clearance

Optimal Deployment Scenarios for Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate Based on Differentiated Evidence


Lead Optimization Building Block for Oral Drug Candidates Requiring CNS Penetration

The combination of low XLogP3 (-0.4) and TPSA (47.6 Ų) positions this compound within the favorable CNS drug-like property space [1]. The N-methyl secondary amine, with its oxetane-reduced pKa, provides a balanced protonation state at physiological pH, enhancing passive blood-brain barrier permeability while maintaining aqueous solubility [1]. Medicinal chemistry teams developing CNS-penetrant inhibitors of kinases, GPCRs, or neurotransmitter transporters should prioritize this building block over non-oxetane amino esters that carry higher lipophilicity and greater TPSA, which would reduce the likelihood of achieving adequate brain exposure.

Peptidomimetic Design Requiring Enhanced Metabolic Stability

The oxetane ring provides steric shielding of the adjacent ester bond, predicted to reduce esterase-mediated hydrolysis relative to linear amino esters [1]. In peptide or peptidomimetic programs where the amino ester moiety is intended to survive in biological media for the duration of an in vitro assay (typically 24–72 hours), this compound offers a differentiated stability profile [1]. Procurement for protease inhibitor or peptide GPCR agonist/antagonist programs is recommended when assay protocols require extended incubation times without prodrug activation.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with 3D Topology

The oxetane ring introduces non-planar, three-dimensional character with defined exit vectors, as demonstrated by the matched molecular pair study showing that amino-oxetanes adopt distinct gauche conformations differing from planar amide geometries [1]. Fragment libraries enriched with this compound increase scaffold diversity and the probability of identifying hits with novel binding modes. Procurement for fragment library construction is supported by the compound's compliance with the Rule of Three (MW 159.18 Da, XLogP3 -0.4, HBD = 1, HBA = 4) [2].

Structure-Activity Relationship (SAR) Studies Targeting Amine Basicity Optimization

For programs where amine basicity is a critical parameter—such as hERG channel liability minimization, lysosomal trapping avoidance, or oral absorption optimization—this compound serves as a calibrated tool to explore pKa effects without altering core pharmacophore structure [1]. The oxetane ring provides an approximately 1.5–3.0 log unit pKa reduction compared to non-oxetane amino esters, enabling systematic SAR studies that decouple basicity changes from steric or lipophilic modifications [1]. Procurement is recommended for medicinal chemistry groups requiring a validated, literature-precedented approach to amine pKa tuning.

Quote Request

Request a Quote for Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.